molecular formula C6H8BrNS B3365237 (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine CAS No. 1213195-48-2

(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine

Cat. No.: B3365237
CAS No.: 1213195-48-2
M. Wt: 206.11
InChI Key: NYBMETYMNLJOEL-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine is an organic compound that features a brominated thiophene ring attached to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine typically involves the bromination of thiophene followed by the introduction of the ethanamine group. One common method includes:

    Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.

    Formation of Ethanamine Moiety: The brominated thiophene is then subjected to a reaction with an appropriate amine source under reductive amination conditions to form this compound.

Industrial Production Methods

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactions and the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or reduction of the thiophene ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine can be used as a building block for the synthesis of more complex molecules. Its brominated thiophene ring makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be explored for its potential biological activity. Brominated thiophenes have been studied for their antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a pharmaceutical agent. Compounds with similar structures have been studied for their effects on various biological targets.

Industry

In the industry, this compound may be used in the development of new materials, such as conductive polymers or organic semiconductors, due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism of action of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and thiophene ring can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(5-chlorothiophen-2-yl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.

    (1R)-1-(5-fluorothiophen-2-yl)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.

    (1R)-1-(5-iodothiophen-2-yl)ethan-1-amine: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine lies in the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated counterparts. Bromine’s size and electronegativity can affect the compound’s chemical and biological properties.

Properties

IUPAC Name

(1R)-1-(5-bromothiophen-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBMETYMNLJOEL-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(S1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine
Reactant of Route 3
(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.